Sulfur monochloride

Organic Synthesis Reagent Stability Storage

Sulfur monochloride (disulfur dichloride, S₂Cl₂) is a yellow-red, oily liquid with a pungent odor, belonging to the class of sulfur halides. It is primarily utilized as a powerful chlorinating and sulfurating reagent in organic synthesis, an intermediate in the manufacture of sulfur dyes, pesticides, and synthetic rubbers, and as a cold vulcanizing agent for elastomers.

Molecular Formula S2Cl2
Cl2S2
Molecular Weight 135.0 g/mol
CAS No. 12771-08-3; 10025-67-9
Cat. No. B3415178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfur monochloride
CAS12771-08-3; 10025-67-9
Molecular FormulaS2Cl2
Cl2S2
Molecular Weight135.0 g/mol
Structural Identifiers
SMILESS(SCl)Cl
InChIInChI=1S/Cl2S2/c1-3-4-2
InChIKeyPXJJSXABGXMUSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDecomposes (NIOSH, 2016)
Sol in alc, benzene, ether, carbon disulfide, carbon tetrachloride, oils
Soluble in amyl acetate
Insoluble in water
Solubility in water: reaction
Decomposes

Structure & Identifiers


Interactive Chemical Structure Model





Sulfur Monochloride (S₂Cl₂, CAS 12771-08-3): Core Properties and Industrial Profile


Sulfur monochloride (disulfur dichloride, S₂Cl₂) is a yellow-red, oily liquid with a pungent odor, belonging to the class of sulfur halides [1]. It is primarily utilized as a powerful chlorinating and sulfurating reagent in organic synthesis, an intermediate in the manufacture of sulfur dyes, pesticides, and synthetic rubbers, and as a cold vulcanizing agent for elastomers . Its reversible equilibrium with sulfur dichloride (SCl₂) and chlorine gas (Cl₂) is central to its chemical behavior and industrial utility [2].

Why a One-Size-Fits-All Approach to Sulfur Chlorides Fails: The Case for S₂Cl₂ Specificity


The family of sulfur chlorides (S₂Cl₂, SCl₂, SOCl₂, SO₂Cl₂) cannot be treated as interchangeable reagents. Each possesses a unique combination of reactivity, stability, and physical properties dictated by its molecular structure and oxidation state. S₂Cl₂ offers a distinct profile: a S-S bond that enables dual sulfur-atom transfer, a high boiling point for specific reaction conditions, and a unique equilibrium with SCl₂ that governs its chlorinating potential [1]. Attempting to substitute S₂Cl₂ with SCl₂, for instance, introduces reagent instability and decomposition issues [2], while using SOCl₂ or SO₂Cl₂ introduces oxygen, altering reaction pathways and byproducts [3]. The following evidence quantifies these critical differences to inform procurement decisions.

Quantitative Differentiators for Sulfur Monochloride (S₂Cl₂) Selection


Reagent Stability: Shelf Life and Decomposition Tendency vs. SCl₂

Sulfur monochloride (S₂Cl₂) is the stable, commercially available form of the S₂Cl₂/SCl₂ equilibrium system, whereas sulfur dichloride (SCl₂) is inherently unstable at room temperature and requires immediate use or refrigeration [1]. The equilibrium constant K = [SCl₂]² / ([S₂Cl₂][Cl₂]) = 77 at 18 °C [2] and a ΔH of −40.6 kJ/mol [2] demonstrate that SCl₂ readily decomposes to release Cl₂ and revert to S₂Cl₂ [3].

Organic Synthesis Reagent Stability Storage

Sulfur Atom Transfer Versatility: Variable S-Atom Incorporation in Heterocyclic Synthesis

Unlike other sulfur chlorides (SCl₂, SOCl₂) that typically transfer a single sulfur atom or act primarily as chlorinating agents, S₂Cl₂ exhibits unique versatility as a sulfurating reagent, capable of incorporating 1 to 6 or more sulfur atoms into an organic framework [1]. While SCl₂ is limited to introducing a single sulfur atom and SOCl₂ to introducing a sulfinyl (S=O) group, S₂Cl₂ can construct complex polythioheterocycles [1].

Heterocyclic Synthesis Sulfurating Reagent Organic Chemistry

Radiolytic Stability: Behavior Under Gamma Irradiation vs. Thionyl Chloride (SOCl₂)

For applications in radiation environments (e.g., nuclear fuel cladding removal), S₂Cl₂ exhibits a different radiolytic degradation pathway than SOCl₂. Under gamma irradiation, SCl₂ is the primary Raman-active product for both neat liquids [1]. However, in S₂Cl₂, this SCl₂ product is subsequently consumed at high absorbed doses (>9 MGy), whereas in SOCl₂, additional degradation products including Cl₂ and an S–O species are observed [1].

Nuclear Fuel Reprocessing Radiolysis Materials Science

Physical Property Differentiation: Boiling Point and Density vs. SCl₂, SOCl₂, SO₂Cl₂

S₂Cl₂ has the highest boiling point (137.1 °C) and highest density (1.688 g/mL at 25 °C) among the common sulfur chlorides [1]. This significant difference in volatility and density compared to SCl₂ (59 °C, 1.621 g/cm³), SOCl₂ (76-79 °C, ~1.64 g/cm³), and SO₂Cl₂ (69.4 °C, 1.67 g/cm³) allows for facile separation by distillation or phase separation in reaction workups [2][3].

Process Engineering Separation Science Physical Properties

Optimized Use Cases for Sulfur Monochloride (S₂Cl₂) Based on Quantified Differentiation


Cold Vulcanization of Elastomers and Block Copolymers

S₂Cl₂ is uniquely suited for cold vulcanization processes where thermal curing is undesirable or impossible. Its ability to crosslink polyisoprene chains at ambient temperature is unmatched by other sulfur chlorides [1]. This property is leveraged to fabricate crosslinked block copolymer nanoparticles (e.g., PS-b-PI) with controlled morphologies, where S₂Cl₂ enables crosslinking without thermal degradation of the nanostructure [2].

Synthesis of Polysulfur Heterocycles

S₂Cl₂ is the reagent of choice for constructing heterocycles containing multiple sulfur atoms (e.g., 1,2-dithioles, 1,2,3-trithioles, and higher polythianes). Its capacity to transfer a variable number of sulfur atoms, as detailed in the evidence on sulfur atom transfer, enables access to these complex ring systems that are inaccessible with single-sulfur transfer reagents like SCl₂ or SOCl₂ [3].

Industrial Synthesis of Lubricant Additives

S₂Cl₂ is used in the continuous sulfurization of alkylphenols to produce alkylphenol disulfide intermediates for multifunctional oil additives. A feed rate of 0.33 h⁻¹ at 70 °C has been established for this process, demonstrating its utility in continuous manufacturing [4]. The dual chlorinating/sulfurating ability of S₂Cl₂ is harnessed to build the desired disulfide linkage.

Manufacturing of Sulfur Dyes and Pesticides

The stable supply chain and well-defined purity specifications (typically 98-99%) of S₂Cl₂ make it a reliable intermediate for large-scale production of sulfur dyes and certain pesticides [5]. Its stability and high boiling point facilitate its handling and purification in industrial settings, as highlighted by the physical property evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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